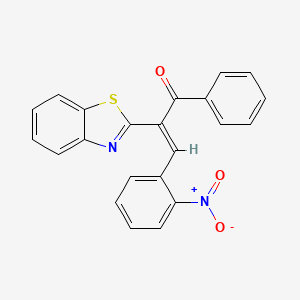![molecular formula C22H23NO4 B3916305 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one](/img/structure/B3916305.png)
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one
Overview
Description
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a phenyl group attached to the chromen-2-one core
Preparation Methods
The synthesis of 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one typically involves a multi-step process. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. The reaction involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor compound under reflux conditions for several hours . The resulting product is then purified and characterized using techniques such as FTIR, NMR, and mass spectrometry .
Chemical Reactions Analysis
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Mannich Reaction: As mentioned earlier, the Mannich reaction is a key synthetic route for this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one can be compared with other chromen-2-one derivatives and morpholine-containing compounds. Similar compounds include:
7-Hydroxy-4-phenylchromen-2-one: Lacks the morpholine substituent, resulting in different chemical and biological properties.
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-methylchromen-2-one: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl derivatives: These compounds have shown enhanced biological activity compared to their parent analogs.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-19-20(24)9-8-17-18(10-21(25)27-22(17)19)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKUPXLIMZXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1-hydroxybutan-2-yl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3916234.png)
![4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3916247.png)
![6-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3916252.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3916257.png)
![4-Hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]methyl]chromen-2-one](/img/structure/B3916258.png)
![ethyl 2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3916263.png)
![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3916265.png)
![phenyl{[2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B3916268.png)
![4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3916273.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine](/img/structure/B3916283.png)
![N-{4-[({[(4-tert-butylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3916285.png)
![Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-](/img/structure/B3916291.png)
![(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one](/img/structure/B3916299.png)
